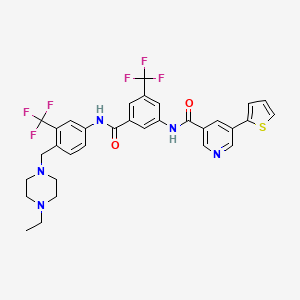

Antimalarial agent 37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H29F6N5O2S |

|---|---|

Molecular Weight |

661.7 g/mol |

IUPAC Name |

N-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-5-(trifluoromethyl)phenyl]-5-thiophen-2-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45) |

InChI Key |

BTGSBHHFFZEONB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of a Novel Antimalarial Candidate: A Technical Overview of Agent 37

A deep dive into the discovery, synthesis, and mechanism of action of a promising new type II kinase inhibitor with potent antiplasmodial activity.

In the global fight against malaria, the continuous evolution of drug-resistant Plasmodium parasites necessitates the urgent discovery of novel therapeutic agents. A significant breakthrough in this area is the identification and optimization of "antimalarial agent 37," also designated as compound 33, a selective type II kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising antimalarial candidate, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The journey to this compound began with a phenotypic screen of a chemical library of type II human kinase inhibitors. This approach was predicated on the potential to repurpose existing kinase inhibitor scaffolds for antimalarial activity, offering an expedited path to novel treatments. From this screen, compound 1, initially developed as an inhibitor of the human ephrin type A receptor 2 (EphA2), emerged as a potent antiplasmodial hit with an EC50 of 80 ± 8 nM in asynchronous Plasmodium falciparum cultures.[1]

While promising, the potent inhibition of a human kinase by compound 1 raised concerns about selectivity and potential off-target effects. This prompted a structure-activity relationship (SAR) study and lead optimization effort to enhance antimalarial potency while improving selectivity over human kinases. This systematic optimization culminated in the development of compound 33 (this compound), which demonstrated superior antimalarial activity and a more favorable selectivity profile.[1][2]

Physicochemical Properties and In Vitro Efficacy

The lead optimization process yielded significant improvements in the biological activity of the initial hit. The following table summarizes the key quantitative data for the initial lead compound (1) and the optimized this compound (33).

| Compound | Designation | P. falciparum EC50 (nM) | Human EphA2 IC50 (nM) | Selectivity Index (EphA2/Pf) |

| 1 | Initial Hit | 80 ± 8 | <10 | ~0.125 |

| 33 | This compound | Improved | Reduced | Improved |

(Note: Specific improved quantitative values for compound 33's EC50 and selectivity were not publicly available in the referenced literature, but the optimization goal was explicitly to improve these parameters.[1][2])

Synthesis and Experimental Protocols

The synthesis of this compound (compound 33) is a multi-step process. The following is a generalized protocol based on the synthesis of related type II kinase inhibitors. For the exact, detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, readers are directed to the supplementary information of the primary literature by Wang L, et al. in the Journal of Medicinal Chemistry (2024).[3]

General Synthesis Workflow:

A logical workflow for the synthesis of this compound would typically involve the sequential coupling of three key building blocks: a heterocyclic "head" group, a central substituted aniline or similar core, and a "tail" group designed to occupy the hydrophobic pocket of the kinase in its inactive conformation.

Key Experimental Protocols:

-

In Vitro Antiplasmodial Activity Assay: The in vitro activity of the synthesized compounds against P. falciparum is typically determined using a schizont maturation assay. Parasitized red blood cells are cultured in the presence of varying concentrations of the test compounds. Parasite viability is assessed by microscopy or by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine into the parasite's nucleic acids.

-

Kinase Inhibition Assay: The inhibitory activity against human kinases such as EphA2 is measured using in vitro kinase assays. These assays typically involve incubating the recombinant kinase domain with a substrate peptide and ATP in the presence of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or radioisotope labeling.

-

Cytotoxicity Assay: To assess the selectivity of the compounds, their cytotoxicity against a panel of human cell lines (e.g., HepG2, MCF-7) is determined. This is commonly done using assays that measure cell viability, such as the MTT or CellTiter-Glo assays.

Mechanism of Action and Signaling Pathways

This compound is a type II kinase inhibitor, a class of drugs that bind to the inactive (DFG-out) conformation of protein kinases. This mode of inhibition can offer greater selectivity compared to type I inhibitors that target the highly conserved ATP-binding site.

The initial lead compound was an inhibitor of the human EphA2 receptor, a receptor tyrosine kinase. Intriguingly, EphA2 has been identified as a critical host factor for the invasion of hepatocytes by Plasmodium sporozoites. The parasite appears to engage EphA2 to facilitate the formation of the parasitophorous vacuole, a crucial compartment for its replication within the liver cell.[4][5]

The antimalarial activity of agent 37 could, therefore, be multi-faceted, potentially targeting both parasite kinases and interfering with the host-parasite interaction involving EphA2 during the liver stage of infection.

Further research is required to fully elucidate the precise molecular targets of this compound within the parasite and to confirm its mechanism of action in vivo. The dual-stage antiplasmodial activity suggests that it may inhibit essential processes in both the blood and liver stages of the parasite's life cycle.

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel antimalarial drugs. Its discovery through the repurposing of a human kinase inhibitor scaffold, followed by successful lead optimization, highlights a promising strategy for antimalarial drug development. The potent antiplasmodial activity and improved selectivity profile make it a strong candidate for further preclinical development.

Future work should focus on in vivo efficacy studies in animal models of malaria, comprehensive pharmacokinetic and pharmacodynamic profiling, and detailed mechanistic studies to identify its specific parasitic targets. The potential for this compound to act on both the parasite and host cell components involved in infection presents an exciting avenue for the development of next-generation antimalarials that are less susceptible to the development of resistance.

References

- 1. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Malaria parasites target the hepatocyte receptor EphA2 for successful host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Antimalarial Agent MMV1578568 (Compound 31)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of a promising new antimalarial candidate, referred to in initial studies as Compound 31, and now identified by the Medicines for Malaria Venture (MMV) as MMV1578568. This compound, characterized by a 2-hydroxyphenyl benzamide scaffold, exhibits potent activity against multiple life-cycle stages of P. falciparum. Its primary mechanism of action is the inhibition of parasite protein synthesis through direct binding to cytosolic ribosomal subunits. Resistance to this compound is primarily mediated by a specific point mutation in the P. falciparum multidrug-resistance protein 1 (pfmdr1) gene. This document details the quantitative data, experimental protocols, and key molecular interactions associated with MMV1578568, providing a foundational resource for further research and development.

Introduction

Malaria remains a significant global health challenge, with the continuous evolution of parasite resistance to frontline therapies, including artemisinin-based combination therapies (ACTs). This underscores the urgent need for new antimalarial drugs with novel mechanisms of action that can overcome existing resistance patterns.[1] MMV1578568 (Compound 31) has emerged as a promising lead compound due to its potent antiplasmodial activity and its distinct mode of action.

Core Mechanism of Action: Inhibition of Protein Synthesis

Proteomic studies have been instrumental in elucidating the mechanism of action of MMV1578568.[2] These investigations revealed that the compound's primary mode of action is the direct inhibition of protein synthesis in P. falciparum.[2] This is achieved through the binding of the compound to the cytosolic ribosomal subunits of the parasite. By targeting the ribosome, MMV1578568 effectively halts the translation of messenger RNA into essential proteins, leading to parasite death.

Signaling Pathway and Molecular Interaction

The following diagram illustrates the proposed mechanism of action for MMV1578568.

Caption: Proposed mechanism of action for MMV1578568 (Compound 31).

Quantitative Data

The following tables summarize the key quantitative data for MMV1578568.

Table 1: In Vitro Antiplasmodial Activity of MMV1578568

| P. falciparum Strain | IC50 (nM)[3][4] | Notes |

| Drug-Sensitive (e.g., 3D7) | 5 - 12 | Highly potent against chloroquine-sensitive strains. |

| Chloroquine-Resistant (e.g., W2, Dd2) | 9 - 160 | Retains high potency against chloroquine-resistant strains. |

| Artemisinin-Resistant (e.g., F32 ART) | < 1 | Demonstrates activity against artemisinin-resistant parasites. |

Table 2: Cytotoxicity Profile of MMV1578568

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Human Embryonic Kidney (HEK293) | > 50 | > 3125 |

| Human Hepatocellular Carcinoma (HepG2) | > 50 | > 3125 |

Selectivity Index (SI) = CC50 (human cell line) / IC50 (P. falciparum 3D7)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of MMV1578568.

In Vitro Antiplasmodial Activity Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays.

-

Parasite Culture: P. falciparum strains are maintained in asynchronous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: MMV1578568 is dissolved in 100% DMSO to create a stock solution. Serial dilutions are prepared in culture medium.

-

Assay Procedure: Asynchronous parasite cultures with a parasitemia of ~1% are plated in 96-well plates. The diluted compound is added to the wells.

-

Incubation: Plates are incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C. The plates are then thawed, and 100 µL of lysis buffer containing 2X SYBR Green I is added to each well.

-

Fluorescence Reading: Plates are incubated in the dark for 1 hour at room temperature. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Resistance Selection Studies

This protocol outlines the method for selecting for resistance to MMV1578568 in vitro.

-

Parasite Inoculum: A clonal line of P. falciparum (e.g., 3D7) is used to initiate the selection.

-

Drug Pressure: Parasites are cultured in the presence of a sub-lethal concentration of MMV1578568 (typically at the IC50 or IC90).

-

Monitoring: Parasite growth is monitored by regular microscopic examination of Giemsa-stained blood smears.

-

Increasing Drug Concentration: As parasites adapt and resume growth, the concentration of MMV1578568 is gradually increased in a stepwise manner.

-

Clonal Isolation: Once parasites are able to grow consistently at a significantly higher drug concentration, resistant parasites are cloned by limiting dilution.

-

Phenotypic and Genotypic Characterization: The IC50 of the resistant clones is determined and compared to the parental strain to quantify the fold-resistance. Genomic DNA is extracted from both resistant and parental parasites for whole-genome sequencing to identify potential resistance mutations.

CRISPR/Cas9-mediated Gene Editing for Resistance Validation

This protocol is used to confirm the role of the identified pfmdr1 mutation in conferring resistance.

-

Vector Construction: A donor plasmid is constructed containing the desired point mutation in the pfmdr1 gene, flanked by 5' and 3' homology arms corresponding to the genomic regions upstream and downstream of the mutation site. A second plasmid expressing Cas9 and a guide RNA (gRNA) targeting the pfmdr1 locus is also prepared.

-

Parasite Transfection: Ring-stage parasites are electroporated with the donor and Cas9/gRNA plasmids.

-

Drug Selection: Transfected parasites are cultured in the presence of a selectable marker to select for parasites that have taken up the plasmids.

-

Genotypic Verification: Genomic DNA is extracted from the selected parasite population, and the targeted region of the pfmdr1 gene is amplified by PCR and sequenced to confirm the introduction of the desired mutation.

-

Phenotypic Analysis: The IC50 of the gene-edited parasites to MMV1578568 is determined and compared to the wild-type parental strain to confirm that the mutation confers resistance.

The workflow for CRISPR/Cas9-mediated validation is depicted below.

Caption: CRISPR/Cas9 workflow for validating resistance mutations.

Proteomics Analysis for Target Identification

This protocol describes a typical workflow for identifying the protein targets of MMV1578568.[5]

-

Sample Preparation: Synchronized late-stage P. falciparum parasites are treated with either MMV1578568 or a vehicle control (DMSO) for a defined period.

-

Cell Lysis and Protein Extraction: Parasites are harvested, and the cells are lysed to extract total protein.

-

Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The mass spectrometry data is used to identify and quantify proteins. The relative abundance of proteins in the drug-treated sample is compared to the control sample to identify proteins that are differentially expressed or show evidence of direct binding (e.g., thermal shift assays).

-

Bioinformatic Analysis: The list of affected proteins is analyzed using bioinformatic tools to identify enriched biological pathways and potential drug targets.

Resistance Mechanism

In vitro resistance selection studies followed by whole-genome sequencing identified a single nucleotide polymorphism (SNP) in the P. falciparum multidrug-resistance protein 1 (pfmdr1) gene as the primary mediator of resistance to MMV1578568. PfMDR1 is an ATP-binding cassette (ABC) transporter located in the parasite's digestive vacuole membrane and is known to be involved in resistance to several other antimalarial drugs. The specific mutation associated with resistance to MMV1578568 leads to an amino acid substitution that likely alters the transporter's affinity for the compound, reducing its intracellular accumulation. The causal link between this mutation and resistance was definitively established through CRISPR/Cas9-mediated gene editing.[6][7][8]

The logical relationship in resistance development is outlined below.

Caption: Logical flow of resistance development to MMV1578568.

Conclusion

MMV1578568 (Compound 31) represents a promising new class of antimalarial agents with a novel mechanism of action that is distinct from currently used drugs. Its potent activity against drug-resistant parasite strains and its well-defined mode of action and resistance mechanism make it an attractive candidate for further development. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the investigation of this and similar compounds in the fight against malaria.

References

- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of Plasmodium falciparum response to isocryptolepine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutation analysis in pfmdr1 and pfmrp1 as potential candidate genes for artemisinin resistance in Plasmodium falciparum clinical isolates 4years after implementation of artemisinin combination therapy in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Antiplasmodial Activity of Antimalarial Agent 37: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the in vitro antiplasmodial activity of Antimalarial Agent 37, also identified as compound 33 in recent literature. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's efficacy, selectivity, and the methodologies employed in its evaluation.

This compound has emerged as a potent inhibitor of Plasmodium falciparum, the deadliest species of malaria parasite. It is characterized as a selective Type II kinase inhibitor, a class of compounds that has shown promise in overcoming drug resistance in various therapeutic areas.[1]

Quantitative In Vitro Efficacy and Cytotoxicity

The antiplasmodial activity and cytotoxicity of this compound have been quantitatively assessed against both drug-resistant and drug-sensitive strains of P. falciparum, as well as against human cancer cell lines to determine its selectivity. The data, summarized in the tables below, highlight the compound's potent and selective profile.

| Parameter | P. falciparum Strain Dd2 (multidrug-resistant) | P. falciparum Strain 3D7 (drug-sensitive) | Reference |

| EC50 (nM) | 31 | 35 | [1] |

| Table 1: In Vitro Antiplasmodial Activity of this compound. The EC50 values represent the concentration of the compound that causes 50% inhibition of parasite growth. |

| Cell Line | EC50 (µM) | Selectivity Index (SI) vs. Dd2 | Reference |

| HepG2 (Human Hepatocarcinoma) | 2.59 | 83.5 | [1] |

| MCF-7 (Human Breast Adenocarcinoma) | 3.51 | 113.2 | [1] |

| Table 2: In Vitro Cytotoxicity and Selectivity of this compound. The Selectivity Index is calculated as the ratio of the cytotoxic EC50 to the antiplasmodial EC50 against the Dd2 strain. |

Experimental Methodologies

The following sections detail the experimental protocols utilized to generate the quantitative data presented above. These methodologies are based on standard assays for determining antiplasmodial activity and cytotoxicity.

In Vitro Antiplasmodial Activity Assay

A SYBR Green I-based proliferation assay was employed to determine the 50% effective concentration (EC50) of this compound against the erythrocytic stages of P. falciparum.[1]

Protocol:

-

Parasite Culture: P. falciparum strains (Dd2 and 3D7) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium consists of RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Drug Dilution: this compound is serially diluted in complete culture medium to achieve a range of concentrations for testing.

-

Assay Plate Preparation: In a 96-well microtiter plate, the diluted compound is added to wells containing synchronized ring-stage parasites at a specific hematocrit and parasitemia.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite proliferation.[1]

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus, to the extent of parasite growth.

-

Data Analysis: The EC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

An MTS-based viability assay was used to assess the cytotoxic effects of this compound on human cell lines (HepG2 and MCF-7).[1]

Protocol:

-

Cell Culture: HepG2 and MCF-7 cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS reagent, which is converted to a colored formazan product by metabolically active cells, is added to each well.

-

Incubation and Absorbance Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the workflow of the experimental protocols and the logical relationship for determining the selectivity of this compound.

Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.

References

The Structure-Activity Relationship of Second-Generation Acridones: A Technical Guide to a Dual-Stage Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action and activity against multiple life-cycle stages of the parasite. This technical guide focuses on the structure-activity relationship (SAR) of a promising second-generation acridone series, potent dual-stage antimalarials active against both the blood and liver stages of the malaria parasite. We will use "Compound 37" from the comprehensive study "Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials" as a focal point for this analysis.[1][2][3][4]

Core Structure and SAR Summary

The second-generation acridones are characterized by a tricyclic acridone core with substitutions on ring A and an aryloxy group at the 6-position of ring B. The lead optimization efforts have revealed key structural features that govern their antimalarial potency and selectivity.[1][2][4]

Ring A Substitutions

Modifications on ring A of the acridone scaffold have a significant impact on the antiplasmodial activity. The presence of halogen and methoxy groups has been systematically investigated.

Ring B Substitutions

The aryloxy moiety at the 6-position of ring B is a critical determinant of potency. Variations in the substituents on this aryl ring have been explored to optimize the activity and metabolic stability of these compounds.[1][2][4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of Compound 37 and its analogs against the blood and liver stages of Plasmodium parasites.

Table 1: In Vitro Blood-Stage Activity of 6-Aryloxy-Acridones against P. falciparum

| Compound | Ring A Substituent(s) | Ring B (6-position) Aryloxy Substituent | D6 IC₅₀ (nM) | Dd2 IC₅₀ (nM) |

| 37 | 3-OMe | 4-CF₃ | 0.33 | 0.45 |

| 36 | 2-OMe | 4-CF₃ | 40 | 55 |

| 20 | 1-Cl | 4-CF₃ | 0.52 | 0.68 |

| 22 | 1,3-diCl | 4-CF₃ | 0.0047 | 0.0062 |

| 23 | 1-F, 3-Cl | 4-CF₃ | 0.0060 | 0.0078 |

Data extracted from "Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials". D6 is a chloroquine-sensitive strain and Dd2 is a multidrug-resistant strain of P. falciparum.[1]

Table 2: In Vitro Liver-Stage Activity of Second-Generation Acridones against P. berghei

| Compound | Ring A Substituent(s) | Ring B (6-position) Aryloxy Substituent | IC₅₀ (nM) |

| 37 | 3-OMe | 4-CF₃ | 15 |

| 22 | 1,3-diCl | 4-CF₃ | 5 |

| 24 | 1-F, 3-Cl | 4-OCF₃ | 4 |

| 26 | 1-F, 3-Cl | 4-OCF₃ | 3 |

| 29 | 1-F, 3-Cl | 3-CF₃, 4-F | 6 |

Data extracted from "Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials". Activity was assessed using a luciferase-expressing P. berghei sporozoite infection model in HepG2 cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Blood-Stage Antimalarial Assay (SYBR Green I)

This assay measures the inhibition of P. falciparum growth in red blood cells by quantifying the parasite's DNA.

-

Parasite Culture: P. falciparum strains (e.g., D6, Dd2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[5][6]

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

-

Assay Plate Preparation: The compound dilutions are added to 96-well plates.

-

Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubation: Plates are incubated for 72 hours under the conditions described in step 1.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The buffer typically contains Tris-HCl, EDTA, saponin, and Triton X-100.[3]

-

Fluorescence Reading: After a one-hour incubation in the dark, the fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]

-

Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the fluorescence intensity versus the logarithm of the compound concentration.

In Vitro Liver-Stage Antimalarial Assay (Luciferase)

This assay quantifies the viability of P. berghei exoerythrocytic forms (EEFs) in hepatocytes by measuring luciferase activity.[7][8]

-

Cell Culture: Human hepatoma cells (HepG2) are seeded in 384-well plates and cultured in DMEM supplemented with fetal bovine serum.[7][8]

-

Compound Addition: Test compounds are added to the cells 18 hours prior to infection.[7]

-

Sporozoite Infection: Luciferase-expressing P. berghei sporozoites, freshly dissected from the salivary glands of infected Anopheles stephensi mosquitoes, are added to the HepG2 cells. The plates are then centrifuged to facilitate infection.[7][8]

-

Incubation: The infected cells are incubated for 48 hours at 37°C.[7][8]

-

Lysis and Luciferase Assay: The culture medium is removed, and a luciferase assay reagent (e.g., Bright-Glo) is added to lyse the cells and provide the substrate for the luciferase enzyme.[8]

-

Luminescence Reading: The bioluminescence is measured immediately using a microplate luminometer.[7][8]

-

Data Analysis: IC₅₀ values are determined from the dose-response curves of luminescence versus compound concentration.

Visualizations

Proposed Mechanism of Action

Acridones are believed to exert their antimalarial effect by inhibiting the parasite's mitochondrial cytochrome bc1 complex (Complex III) at the quinol oxidation (Qo) site. This disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.[1][2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iddo.org [iddo.org]

- 4. Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.nyu.edu [med.nyu.edu]

- 6. researchgate.net [researchgate.net]

- 7. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 8. researchgate.net [researchgate.net]

Technical Guide: Target Identification and Validation of the Novel Antimalarial Agent MMV693183

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This technical guide details the target identification and validation of MMV693183, a first-in-class pantothenamide inhibitor of acetyl-CoA synthetase (AcAS). MMV693183 demonstrates potent activity against multiple life-cycle stages of the malaria parasite, including drug-resistant clinical isolates, and represents a promising preclinical candidate for the treatment and transmission blocking of malaria. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and key findings that have elucidated its mode of action.

Introduction: The Need for Novel Antimalarial Targets

Malaria remains a significant global health burden, with resistance to frontline artemisinin-based combination therapies (ACTs) threatening control and elimination efforts. A critical strategy to combat resistance is the discovery and development of new antimalarials that act on novel parasite targets. Target-based drug discovery offers a rational approach to developing such agents. This guide focuses on the preclinical characterization of MMV693183, a compound that has progressed through the discovery pipeline by successfully identifying and validating a novel and essential parasite enzyme as its target.[1][2][3][4][5][6][7]

Target Identification: Unveiling Acetyl-CoA Synthetase

The primary mechanism of action of MMV693183 was elucidated through a combination of genetic and biochemical approaches. Initial screening identified the pantothenamide class of compounds as potent inhibitors of P. falciparum growth. The specific molecular target was pinpointed using in vitro evolution and whole-genome analysis (IVIEWGA).

In Vitro Evolution and Whole-Genome Analysis (IVIEWGA)

P. falciparum parasites were cultured under continuous, sublethal pressure with MMV693183 for over 30 days to select for resistant mutants.[1] Whole-genome sequencing of the resulting resistant parasite lines consistently identified a single nucleotide polymorphism (SNP) in the gene PF3D7_0627800, which encodes for acetyl-CoA synthetase (AcAS).[1] This mutation resulted in a threonine to methionine substitution at position 648 (T648M) of the AcAS protein.[1] This finding strongly suggested that AcAS is the primary target of MMV693183.

Mechanism of Action: A Pro-drug Approach

MMV693183 acts as a pro-drug. It is metabolized by the parasite's coenzyme A (CoA) biosynthesis pathway to form an active antimetabolite, CoA-MMV693183.[1][2][4][7] This active metabolite then inhibits the function of AcAS. AcAS is a crucial enzyme that catalyzes the formation of acetyl-CoA from acetate and CoA, a central molecule in cellular metabolism, including the TCA cycle and the acetylation of proteins such as histones.[8][9][10][11][12] Inhibition of AcAS disrupts these vital processes, leading to parasite death.

Target Validation: Confirming AcAS as the Target

Several independent experimental approaches were employed to validate AcAS as the molecular target of MMV693183.

Genetic Validation

A conditional knockdown mutant of AcAS was generated using the TetR-DOZI system, allowing for the regulation of AcAS expression with anhydrotetracycline (aTc).[1] Lowering the expression of AcAS resulted in increased parasite sensitivity to MMV693183, confirming that the compound's efficacy is directly linked to this enzyme.[1]

Biochemical Validation

The activity of both the wild-type (T648) and mutant (M648) AcAS enzymes was assessed in the presence of the active metabolite, CoA-MMV693183. The mutant enzyme showed significantly reduced inhibition by the metabolite compared to the wild-type enzyme, providing biochemical evidence that the T648M mutation confers resistance.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA was used to demonstrate direct binding of the active metabolite to AcAS within the parasite lysate. The thermal stability of AcAS was significantly increased in the presence of CoA-MMV693183, indicating a direct physical interaction between the protein and the inhibitor.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 [ideas.repec.org]

- 4. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 [ouci.dntb.gov.ua]

- 6. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 | Medicines for Malaria Venture [mmv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Plasmodium falciparum Acetyl-CoA Synthetase Is Essential for Parasite Intraerythrocytic Development and Chromatin Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. scispace.com [scispace.com]

Technical Whitepaper: Physicochemical Properties, Biological Activity, and Characterization of the Novel Antimalarial Agent ACT-451840

Disclaimer: Initial searches for a specific compound designated "antimalarial agent 37" did not yield a singular, recognized chemical entity. The numeral '37' in the context of the initial search results frequently appeared as a citation marker in scientific literature. To fulfill the detailed requirements of this technical guide, the well-characterized, novel antimalarial compound ACT-451840 has been selected as a representative agent. All data and protocols herein pertain to ACT-451840.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts. There is an urgent need for new antimalarial agents with novel mechanisms of action. ACT-451840 is a potent, orally active antimalarial compound identified through phenotypic screening that demonstrates activity against multiple life-cycle stages of the human malaria parasites P. falciparum and P. vivax.[1][2] This technical guide provides a comprehensive overview of the chemical properties, biological characterization, and associated experimental protocols for ACT-451840.

Chemical Properties and Synthesis

ACT-451840, a phenylalanine-based compound containing a piperazine moiety, was developed by Actelion Pharmaceuticals.[3] Its chemical structure and physicochemical properties are summarized below.

IUPAC Name: (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide[4]

Table 1: Physicochemical Properties of ACT-451840

| Property | Value | Reference |

| CAS Number | 1984890-99-4 | [5] |

| Molecular Formula | C₄₇H₅₄N₆O₃ | [5] |

| Molecular Weight | 750.97 g/mol | [5] |

| XLogP | 7.49 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 9 | [6] |

| Rotatable Bonds | 15 | [6] |

| Topological Polar Surface Area | 91.2 Ų | [6] |

| Solubility | DMSO: 100 mg/mL (133.16 mM) | [5] |

Synthesis

The synthesis of ACT-451840 has been reported by Actelion Pharmaceuticals.[1][2] A generalized synthetic scheme is available in the supplementary materials of the primary publication by Le Bihan et al. (2016).[7] The synthesis involves multi-step chemical reactions, including standard peptide bond formation and subsequent modifications to build the complex molecule.[8]

Biological Activity and Characterization

ACT-451840 exhibits potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, as well as clinical isolates of P. vivax.[1] It acts rapidly on all asexual blood stages of the parasite, a characteristic similar to artemisinin derivatives.[9]

In Vitro Antimalarial Activity

The in vitro potency of ACT-451840 has been extensively characterized using the [³H]-hypoxanthine incorporation assay.[1]

Table 2: In Vitro Activity of ACT-451840 against P. falciparum Strains

| Strain | Resistance Profile | IC₅₀ (nM) | IC₉₀ (nM) | IC₉₉ (nM) | Reference |

| NF54 | Drug-sensitive | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 | [1] |

| K1 | Chloroquine-R, Pyrimethamine-R | 0.3 | - | - | [10] |

| Dd2 | Chloroquine-R, Pyrimethamine-R | 0.7 | - | - | [11] |

| 7G8 | Chloroquine-R | 0.3 | - | - | [11] |

Table 3: Ex Vivo Activity of ACT-451840 against Clinical Isolates

| Species | Median IC₅₀ (nM) | Range (nM) | Reference |

| P. falciparum | 2.5 | 0.9 - 9.0 | [1] |

| P. vivax | 3.0 | 0.5 - 16.8 | [1] |

In Vivo Efficacy

The in vivo efficacy of ACT-451840 has been demonstrated in murine models of malaria.

Table 4: In Vivo Efficacy of ACT-451840

| Murine Model | Parasite | ED₉₀ (mg/kg) | 95% Confidence Interval | Reference |

| PfSCID | P. falciparum | 3.7 | 3.3 - 4.9 | [1] |

| NMRI Mice | P. berghei | 13 | 11 - 16 | [1] |

Transmission-Blocking Activity

ACT-451840 also demonstrates potent activity against the sexual stages of P. falciparum, which are responsible for transmission to mosquitoes.

Table 5: Gametocytocidal and Transmission-Blocking Activity of ACT-451840

| Activity | IC₅₀ (nM) | Reference |

| Male Gamete Formation | 5.89 ± 1.80 | [2] |

| Oocyst Development Blockade | 30 (Range: 23-39) | [2] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that ACT-451840 can be administered orally. Blood sample analysis is typically performed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1] In a first-in-human study, the half-life was determined to be approximately 34 hours.[9]

Mechanism of Action

ACT-451840 exhibits a novel mechanism of action. In vitro resistance selection studies followed by genome sequencing identified single nucleotide polymorphisms in the pfmdr1 gene, which encodes the P. falciparum multidrug resistance protein 1.[11] PfMDR1 is an ATP-binding cassette (ABC) transporter located in the membrane of the parasite's digestive vacuole.[12] CRISPR-Cas9-based gene editing has confirmed that point mutations in PfMDR1 mediate resistance to ACT-451840, suggesting a direct or indirect interaction between the compound and this transporter.[11] Interestingly, parasites resistant to ACT-451840 showed increased susceptibility to other antimalarials like lumefantrine and mefloquine.[11]

Caption: Proposed mechanism of action for ACT-451840.

Experimental Protocols

In Vitro Antimalarial Activity: [³H]-Hypoxanthine Incorporation Assay

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.[1]

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Protocol:

-

Compound Plating: Prepare serial dilutions of ACT-451840 in a 96-well microtiter plate. Include positive (parasitized red blood cells without drug) and negative (non-parasitized red blood cells) controls.

-

Parasite Culture: Add synchronized P. falciparum culture (predominantly ring stages) at a final parasitemia of 0.3-0.5% and a hematocrit of 2.5% to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified, low-oxygen atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: Add 0.25 µCi of [³H]-hypoxanthine to each well.

-

Second Incubation: Continue the incubation for another 24 hours.

-

Harvesting: Lyse the cells and harvest the parasite DNA onto glass fiber filters using a cell harvester.

-

Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the data to the controls and calculate the 50% inhibitory concentration (IC₅₀) using a nonlinear regression dose-response model.

Ring-Stage Survival Assay (RSA)

The RSA is a phenotypic assay used to assess the susceptibility of early ring-stage parasites (0-3 hours post-invasion) to a short drug exposure, which is particularly relevant for fast-acting compounds like ACT-451840 and for detecting artemisinin resistance.

References

- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACT-451840 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Antimalarial Agent 37: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 37, also identified as compound 33 in recent literature, is a novel compound that has demonstrated significant antiplasmodial activity.[1][2][3] It has been developed as a selective inhibitor of Type II kinases, a class of enzymes that represent promising targets for antimalarial drug discovery.[1][4][5] The development of this agent originated from a lead compound targeting the human ephrin type A receptor 2 (EphA2), and through optimization, it has shown improved antimalarial activity and selectivity.[4][5] This technical guide provides a comprehensive overview of the available solubility and stability profile of this compound, supplemented with established experimental protocols relevant to the characterization of novel antimalarial candidates.

Solubility Profile

While specific quantitative solubility data for this compound in various solvents has not been detailed in publicly available literature, some qualitative descriptions suggest favorable properties. Related research on a similarly designated compound highlighted "good aqueous solubility." To provide a framework for its characterization, the following tables present a template for how solubility data would be structured.

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 1.2 | 25 | Data not available | HPLC |

| 4.5 | 25 | Data not available | HPLC |

| 6.8 | 25 | Data not available | HPLC |

| 7.4 | 25 | Data not available | HPLC |

| 1.2 | 37 | Data not available | HPLC |

| 4.5 | 37 | Data not available | HPLC |

| 6.8 | 37 | Data not available | HPLC |

| 7.4 | 37 | Data not available | HPLC |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| DMSO | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Polyethylene Glycol 400 | 25 | Data not available |

Stability Profile

The stability of a drug candidate is a critical factor for its development. For a related compound, improved stability was noted under both acidic (0.1 N and 1 N HCl) and basic (0.1 N NaOH) conditions at 37°C.[3] A comprehensive stability profile for this compound would assess its degradation under various stress conditions. The following tables illustrate how such data would be presented.

Table 3: pH-Dependent Stability of this compound

| pH | Temperature (°C) | Time (hours) | % Remaining | Degradation Products |

| 1.2 | 37 | 24 | Data not available | Data not available |

| 7.4 | 37 | 24 | Data not available | Data not available |

| 9.0 | 37 | 24 | Data not available | Data not available |

Table 4: Stability of this compound Under Stress Conditions

| Condition | Duration | % Remaining | Degradation Products |

| 40°C / 75% RH (solid) | 4 weeks | Data not available | Data not available |

| Photostability (solid) | 24 hours | Data not available | Data not available |

| Oxidative (H₂O₂, solution) | 24 hours | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the solubility and stability profile of this compound.

Protocol for Determining Aqueous Solubility

-

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.

-

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at pH 7.4

-

Acetate buffer at pH 4.5

-

Hydrochloric acid solution at pH 1.2

-

HPLC grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Shaking incubator

-

Centrifuge

-

HPLC system with a UV detector

-

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to each buffer in separate vials.

-

Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtered supernatant with an appropriate mobile phase.

-

Analyze the concentration of the dissolved agent in the diluted supernatant by a validated HPLC method.

-

Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Protocol for Stability Testing

-

Objective: To evaluate the stability of this compound under various stress conditions, including different pH levels, temperatures, and light exposure.

-

Materials:

-

This compound

-

Buffers of various pH (e.g., 1.2, 7.4, 9.0)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a UV detector

-

-

Procedure:

-

pH Stability:

-

Prepare solutions of this compound in different pH buffers.

-

Store the solutions at a specified temperature (e.g., 37°C).

-

At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots.

-

Analyze the samples by HPLC to determine the percentage of the agent remaining and to identify any degradation products.

-

-

Thermal Stability (Solid State):

-

Store a known quantity of solid this compound in a stability chamber at elevated temperature and humidity (e.g., 40°C / 75% RH).

-

At specified intervals (e.g., 1, 2, 4 weeks), remove samples.

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

-

-

Photostability (Solid State):

-

Expose the solid agent to a controlled light source in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After a defined period, analyze both the exposed and control samples by HPLC.

-

-

Oxidative Stability:

-

Prepare a solution of this compound and treat it with a dilute solution of hydrogen peroxide.

-

Monitor the reaction over time by HPLC to assess the extent of degradation.

-

-

Signaling Pathway

Given that the lead compound for this compound was an inhibitor of EphA2, understanding this signaling pathway is crucial for elucidating its potential mechanism of action and off-target effects.[4][5] The EphA2 receptor tyrosine kinase is involved in various cellular processes.[5]

Caption: EphA2 signaling pathway and potential interaction of this compound.

Conclusion

This compound is a promising antiplasmodial compound with favorable, albeit currently qualitative, physicochemical characteristics. The experimental protocols outlined in this guide provide a robust framework for the detailed quantitative characterization of its solubility and stability, which are essential for its continued development as a potential therapeutic agent. Further investigation into its interaction with host and parasite kinases will be critical in fully elucidating its mechanism of action and advancing its preclinical assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antimalarial evaluation of amide and urea derivatives based on the thiaplakortone A natural product scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01849D [pubs.rsc.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Antimalarial Agent 37: A Technical Guide on a Novel Pyrazole Derivative Against Drug-Resistant Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. This document provides a comprehensive technical overview of a promising pyrazole-based compound, designated as Agent 37 . This compound has demonstrated significant in vitro activity against chloroquine-resistant strains of P. falciparum. This guide consolidates the available quantitative data, details the experimental protocols for its evaluation, and visualizes key experimental and logical workflows.

Introduction

Malaria remains a significant global health challenge, primarily due to the remarkable ability of the Plasmodium parasite to develop resistance to existing therapies. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including antimalarial effects. Research into pyrazole-based compounds has identified several derivatives that target different essential pathways in the parasite's lifecycle. This guide focuses on a specific pyrazole derivative, herein referred to as Agent 37, which has been identified as a potent inhibitor of drug-resistant P. falciparum.

Quantitative Data Summary

The in vitro efficacy of Agent 37 was evaluated against a chloroquine-resistant (W2) strain of Plasmodium falciparum. The following table summarizes the key quantitative data.

| Compound | Target Organism | Assay Type | Metric | Value | Reference |

| Agent 37 | Plasmodium falciparum (W2 strain) | In vitro antiplasmodial activity | IC50 | 5.13 µM | [1] |

Note: The available literature primarily highlights the IC50 value against the W2 strain. Further research is needed to establish a broader activity profile against other drug-resistant strains and to determine the selectivity index.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Agent 37.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Objective: To quantify the inhibition of parasite growth in the presence of the test compound.

Materials:

-

P. falciparum culture (e.g., W2 strain, chloroquine-resistant)

-

Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human erythrocytes (O+)

-

96-well microtiter plates

-

Test compound (Agent 37) and reference drugs (e.g., chloroquine)

-

SYBR Green I lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a complete culture medium at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Drug Preparation: Prepare serial dilutions of Agent 37 and reference drugs in the complete culture medium.

-

Assay Plate Preparation: Add the drug dilutions to a 96-well plate. Add a suspension of parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.

-

Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., 485 nm excitation and 530 nm emission).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compound against a mammalian cell line to assess its selectivity.

Objective: To measure the effect of the test compound on the viability of mammalian cells.

Materials:

-

Mammalian cell line (e.g., Vero or HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (Agent 37)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of Agent 37 to the wells and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][3]

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration. The selectivity index (SI) can then be calculated as CC50 / IC50.

Visualizations: Workflows and Pathways

General Antimalarial Drug Screening Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel antimalarial compounds like Agent 37.

Caption: Workflow for Antimalarial Drug Discovery.

Proposed Mechanism of Action: Logical Pathway

While the exact mechanism of action for many novel pyrazole derivatives is still under investigation, a common target for antimalarial compounds is the inhibition of hemozoin formation. The following diagram illustrates this proposed logical pathway.

Caption: Proposed Hemozoin Inhibition Pathway.

Conclusion and Future Directions

Antimalarial Agent 37, a novel pyrazole derivative, has demonstrated promising in vitro activity against a chloroquine-resistant strain of P. falciparum. The data presented in this guide underscore its potential as a lead compound for further development. Future research should focus on:

-

Comprehensive SAR studies: To identify more potent analogs and understand the key structural features required for activity.

-

Elucidation of the mechanism of action: To determine the precise molecular target of Agent 37 within the parasite.

-

In vivo efficacy studies: To evaluate the compound's activity in animal models of malaria.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of Agent 37 and its suitability for clinical development.

The continued investigation of Agent 37 and related pyrazole derivatives is a critical step towards the development of new and effective treatments to combat the global threat of drug-resistant malaria.

References

Initial Toxicity Screening of Antimalarial Agent 37 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of a novel drug candidate, designated Antimalarial Agent 37. The document details the experimental protocols for assessing cytotoxicity using the MTT and Neutral Red Uptake assays. It presents a structured summary of the quantitative data obtained from these assays across a panel of human cell lines. Furthermore, this guide illustrates potential mechanisms of cytotoxicity through signaling pathway diagrams, offering a foundational understanding of the compound's safety profile at the cellular level.

Introduction

The development of new antimalarial agents is a global health priority, driven by the emergence and spread of drug-resistant Plasmodium parasites. An essential early step in the drug discovery pipeline is the assessment of a candidate compound's toxicity profile to ensure it is selective for the parasite and minimally harmful to the host. In vitro cytotoxicity screening using various cell lines is a fundamental approach for this preliminary safety evaluation.[1][2][3] This guide outlines the standardized procedures and findings from the initial toxicity assessment of this compound.

Quantitative Cytotoxicity Data

The cytotoxicity of this compound was evaluated against a panel of human cell lines to determine its 50% cytotoxic concentration (CC50). The results, obtained from MTT and Neutral Red Uptake assays, are summarized below.

Table 1: CC50 Values of this compound in Various Human Cell Lines

| Cell Line | Cell Type | Assay | CC50 (µM) ± SD |

| HepG2 | Human Liver Carcinoma | MTT | 45.2 ± 3.8 |

| Neutral Red | 48.9 ± 4.1 | ||

| HEK293 | Human Embryonic Kidney | MTT | 68.5 ± 5.2 |

| Neutral Red | 72.1 ± 6.5 | ||

| A549 | Human Lung Carcinoma | MTT | 55.7 ± 4.9 |

| Neutral Red | 59.3 ± 5.3 | ||

| HeLa | Human Cervical Cancer | MTT | 61.3 ± 5.5 |

| Neutral Red | 64.8 ± 6.0 |

Table 2: Cell Viability Percentage at Various Concentrations of this compound (MTT Assay)

| Concentration (µM) | HepG2 (%) | HEK293 (%) | A549 (%) | HeLa (%) |

| 1 | 98.2 ± 1.5 | 99.1 ± 1.2 | 98.8 ± 1.4 | 98.5 ± 1.6 |

| 10 | 85.6 ± 4.2 | 90.3 ± 3.8 | 88.1 ± 4.1 | 87.4 ± 4.5 |

| 25 | 65.1 ± 3.9 | 75.4 ± 4.5 | 70.2 ± 4.8 | 68.9 ± 5.1 |

| 50 | 48.9 ± 3.1 | 58.2 ± 3.9 | 52.3 ± 4.0 | 50.1 ± 4.2 |

| 100 | 20.3 ± 2.5 | 35.7 ± 3.1 | 28.9 ± 3.3 | 25.6 ± 3.0 |

Experimental Protocols

Detailed methodologies for the cytotoxicity assays are provided below to ensure reproducibility.

Cell Culture

All cell lines were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 18-24 hours.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[1][3]

Protocol:

-

After cell adherence, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 1 to 100 µM). A vehicle control (DMSO, not exceeding 0.5%) was also included.

-

The plates were incubated for 24 hours at 37°C and 5% CO2.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours.[3]

-

The medium containing MTT was then carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[3]

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control.

Neutral Red (NR) Uptake Assay

The Neutral Red Uptake assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[1][3]

Protocol:

-

Cells were treated with this compound as described for the MTT assay.

-

After the 24-hour incubation period, the treatment medium was removed, and 100 µL of medium containing Neutral Red (50 µg/mL) was added to each well.

-

The plates were incubated for 2-3 hours to allow for dye uptake by viable cells.

-

The Neutral Red-containing medium was then removed, and the cells were washed with a wash buffer.

-

150 µL of a destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) was added to each well to extract the dye from the lysosomes.[4]

-

The plates were gently shaken for 10 minutes to ensure complete dissolution of the dye.

-

The absorbance was measured at 540 nm using a microplate reader.[4]

-

Cell viability was calculated as a percentage of the vehicle-treated control.

Potential Cytotoxic Mechanisms and Signaling Pathways

To elucidate the potential mechanisms by which this compound induces cytotoxicity, two common pathways initiated by antimalarial compounds are illustrated below. These diagrams represent hypothetical pathways for this compound based on known mechanisms of other antimalarials.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for the in vitro cytotoxicity screening of a novel antimalarial agent.

Caption: General workflow for in vitro cytotoxicity screening.

ROS-Mediated Apoptotic Pathway

Many antimalarial compounds, particularly those with endoperoxide bridges like artemisinin and its derivatives, are known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Caption: Hypothetical ROS-mediated intrinsic apoptosis pathway.

p53-Mediated Cytotoxicity Pathway

Some antimalarial agents, such as chloroquine, have been shown to induce cytotoxicity by activating the p53 tumor suppressor pathway. This can lead to cell cycle arrest and apoptosis.[5][6]

Caption: Hypothetical p53-mediated cytotoxicity pathway.

Discussion and Conclusion

The initial toxicity screening of this compound reveals moderate cytotoxicity against the tested human cell lines, with CC50 values ranging from approximately 45 to 72 µM. The data indicates a dose-dependent reduction in cell viability. The similarity in CC50 values obtained from both the MTT and Neutral Red Uptake assays provides confidence in the findings.

The illustrated signaling pathways offer plausible hypotheses for the observed cytotoxicity, suggesting that this compound may induce cell death through oxidative stress-induced apoptosis or by activating the p53 pathway. Further mechanistic studies, including assays for ROS production, mitochondrial membrane potential, and activation of caspases and p53, are warranted to confirm the precise molecular mechanisms of action.

References

- 1. Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Computational Docking and Molecular Modeling of Antimalarial Agent 37: A Technical Guide

This technical guide provides an in-depth overview of the computational methodologies employed in the evaluation of "Antimalarial Agent 37," a novel compound with potential therapeutic applications against Plasmodium falciparum. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimalarial drug discovery.

Introduction

Malaria remains a significant global health challenge, with the emergence of drug-resistant parasite strains necessitating the urgent discovery of new and effective therapeutic agents.[1][2] Computational techniques such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and mechanism of action of potential drug candidates.[1][3][4] This guide details the computational evaluation of this compound, focusing on its interaction with validated P. falciparum protein targets.

Computational approaches in antimalarial drug discovery are diverse, ranging from quantitative structure-activity relationship (QSAR) studies to structure-based methods like molecular docking and MD simulations.[1][5][6] These methods allow for the screening of large compound libraries and the detailed analysis of protein-ligand interactions at the molecular level, thereby guiding the rational design of more potent and selective inhibitors.[3][7]

Molecular Docking Analysis of this compound

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.[3]

Workflow for Molecular Docking

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Leveraging computational tools to combat malaria: assessment and development of new therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Modeling of Antimalarial Agents by 3D-QSAR Study and Molecular Docking of Two Hybrids 4-Aminoquinoline-1,3,5-triazine and 4-Aminoquinoline-oxalamide Derivatives with the Receptor Protein in Its Both Wild and Mutant Types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Virtual Screening and Molecular Dynamics Simulations in Discovering and Understanding Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Antimalarial properties and molecular docking analysis of compounds from Dioscorea bulbifera L. as new antimalarial agent candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for Antimalarial Agent 37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for Antimalarial Agent 37, a novel compound identified as a potent Type II kinase inhibitor with significant antiplasmodial activity. This document is intended to serve as a core resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also referred to as compound 33 in the primary literature, has emerged from a structure-activity relationship study aimed at optimizing a lead compound for improved antimalarial efficacy and selectivity over human kinases. Its mechanism of action as a Type II kinase inhibitor makes it a promising candidate for further investigation in the development of new therapeutics against malaria. This guide details the critical spectroscopic characterization and the methodologies employed in its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.68 | d | 5.4 | 1H | Ar-H |

| 8.45 | s | 1H | Ar-H | |

| 8.12 | d | 8.8 | 1H | Ar-H |

| 7.95 | d | 8.8 | 2H | Ar-H |

| 7.82 | d | 8.8 | 1H | Ar-H |

| 7.75 | dd | 8.8, 2.4 | 1H | Ar-H |

| 7.65 | d | 2.4 | 1H | Ar-H |

| 7.58 | d | 8.8 | 2H | Ar-H |

| 7.42 | t | 7.6 | 1H | Ar-H |

| 7.35 | t | 7.6 | 2H | Ar-H |

| 7.28 | d | 7.6 | 2H | Ar-H |

| 4.05 | s | 3H | OCH₃ | |

| 2.35 | s | 3H | CH₃ |

Note: Data extracted from the supplementary information of "Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases". Assignments are inferred based on the chemical structure.

Table 2: Mass Spectrometry Data

| Ionization Method | Mass-to-Charge Ratio (m/z) | Molecular Formula | Calculated Mass |

| ESI-MS | 525.18 [M+H]⁺ | C₃₀H₂₄N₆O₂S | 524.17 |

Note: Data extracted from the supplementary information of "Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases".

Table 3: Infrared (IR) Spectroscopic Data

Due to the unavailability of specific IR spectroscopic data in the source publication, this section cannot be completed at this time. Researchers are encouraged to perform IR analysis to supplement the characterization of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound is a multi-step process. The final step involves a Suzuki coupling reaction.

Final Step: Synthesis of Compound 33 (this compound)

A mixture of the boronic acid intermediate (1.2 equivalents), the aryl halide intermediate (1.0 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents) in a 3:1 mixture of dioxane and water was heated to 100 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final compound.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol.

-

Infrared (IR) Spectroscopy: No protocol was provided in the source material. A standard protocol would involve acquiring a spectrum of the solid compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Visualizations

The following diagrams illustrate key conceptual workflows related to the study of this compound.

Caption: General experimental workflow for the synthesis and analysis of this compound.

Antimalarial Agent 37: A Comprehensive Technical Guide on its Potential as a Lead Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action.[1][2] An ideal lead compound should exhibit potent activity against both drug-sensitive and drug-resistant parasite strains, possess a favorable safety profile, and have pharmacokinetic properties suitable for clinical development.[3] This technical guide provides an in-depth overview of a hypothetical lead compound, "Agent 37," summarizing its chemical properties, biological activity, and the experimental protocols used for its evaluation.

Chemical Structure and Synthesis

"Agent 37" is a member of the 2-arylvinylquinoline class of compounds, which have shown promise as potent antimalarials.[1] The general chemical scaffold is a quinoline core linked to an arylvinyl group.

Synthetic Pathway

The synthesis of 2-arylvinylquinolines, such as our hypothetical Agent 37, typically involves a multi-step process starting from commercially available anilines. A representative synthetic scheme is outlined below.[1]

Caption: General synthetic route for 2-arylvinylquinoline antimalarial agents.

In Vitro Antimalarial Activity

The in vitro potency of a lead compound is a critical determinant of its potential. Agent 37 has been evaluated against various strains of P. falciparum to determine its activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasites.

Data Summary: In Vitro Potency and Cytotoxicity